![molecular formula C17H16N2O2S B5669303 N,4-bis(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B5669303.png)
N,4-bis(4-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
"N,4-bis(4-methoxyphenyl)-1,3-thiazol-2-amine" is a chemical compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen in the ring. This compound is of interest due to its potential applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of compounds similar to "N,4-bis(4-methoxyphenyl)-1,3-thiazol-2-amine" often involves regiospecific reactions with bifunctional heteronucleophiles to produce a variety of heterocyclic compounds with distinct functionalities (Mahata et al., 2003). Such methodologies facilitate the efficient synthesis of thiazoles and related derivatives.
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of methoxyphenyl groups attached to a thiazol-2-amine core. The molecular geometry and interactions such as hydrogen bonding, π-π stacking, and other non-covalent interactions significantly influence the compound's properties and reactivity (Wu, 2013).
Chemical Reactions and Properties
Thiazoles like "N,4-bis(4-methoxyphenyl)-1,3-thiazol-2-amine" participate in various chemical reactions, including cyclocondensation and cycloaromatization, to yield complex heterocyclic structures. These reactions are pivotal in synthesizing compounds with potential biological activities and material applications (Mahata et al., 2003).
Physical Properties Analysis
The physical properties of "N,4-bis(4-methoxyphenyl)-1,3-thiazol-2-amine" derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular geometry and substituents' nature. Single-crystal X-ray diffraction analysis provides insights into the compound's crystalline structure, facilitating the understanding of its physical properties (Wu, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, are determined by the compound's functional groups and molecular structure. Studies on similar compounds highlight the influence of electronic effects and substituent patterns on the compound's reactivity and potential applications in organic synthesis and medicinal chemistry (Yavari et al., 2016).
properties
IUPAC Name |
N,4-bis(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-20-14-7-3-12(4-8-14)16-11-22-17(19-16)18-13-5-9-15(21-2)10-6-13/h3-11H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHCHNRYBATMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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